molecular formula C8H17NO3 B12568448 1-(2-Ethenoxyethoxy)-3-(methylamino)propan-2-ol CAS No. 271776-62-6

1-(2-Ethenoxyethoxy)-3-(methylamino)propan-2-ol

Katalognummer: B12568448
CAS-Nummer: 271776-62-6
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: JBJUYKNXEJTPOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethenoxyethoxy)-3-(methylamino)propan-2-ol is an organic compound with a complex structure that includes both ether and amine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethenoxyethoxy)-3-(methylamino)propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-ethenoxyethanol with epichlorohydrin to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Ethenoxyethoxy)-3-(methylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The ether and amine groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethenoxyethoxy)-3-(methylamino)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(2-Ethenoxyethoxy)-3-(methylamino)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ether and amine groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    1-(2-Ethoxyethoxy)propan-2-ol: This compound has a similar structure but lacks the methylamino group.

    3-(Methylamino)propan-2-ol: This compound lacks the ethenoxyethoxy group.

Uniqueness: 1-(2-Ethenoxyethoxy)-3-(methylamino)propan-2-ol is unique due to the presence of both ether and amine functional groups, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry.

Eigenschaften

CAS-Nummer

271776-62-6

Molekularformel

C8H17NO3

Molekulargewicht

175.23 g/mol

IUPAC-Name

1-(2-ethenoxyethoxy)-3-(methylamino)propan-2-ol

InChI

InChI=1S/C8H17NO3/c1-3-11-4-5-12-7-8(10)6-9-2/h3,8-10H,1,4-7H2,2H3

InChI-Schlüssel

JBJUYKNXEJTPOH-UHFFFAOYSA-N

Kanonische SMILES

CNCC(COCCOC=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.